molecular formula C6H9NO B2994118 2-(3-Hydroxycyclobutyl)acetonitrile CAS No. 1622903-17-6

2-(3-Hydroxycyclobutyl)acetonitrile

Cat. No.: B2994118
CAS No.: 1622903-17-6
M. Wt: 111.144
InChI Key: DEAYGFQVUHWMCP-UHFFFAOYSA-N
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Description

2-(3-Hydroxycyclobutyl)acetonitrile is an organic nitrile derivative characterized by a cyclobutane ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety. Nitriles are highly polar due to the cyano group (-C≡N), which influences reactivity in nucleophilic additions, reductions, and cycloadditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxycyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYGFQVUHWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Hydroxycyclobutyl)acetonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared structural motifs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Evidence Source
2-(3-Hydroxycyclobutyl)acetonitrile C₆H₉NO Cyclobutyl-OH, -CH₂CN 123.15 (estimated) Hydroxyl enhances polarity Inferred
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO Phenyl-OH, -CH₂CN 133.15 Aromatic ring, planar structure
(2,3,4-Tris-cyanomethyl-cyclobutyl)-acetonitrile C₁₂H₁₂N₄ Cyclobutyl-(CH₂CN)₃, -CH₂CN 212.25 Multiple nitriles, high polarity
2-(3,3-Dimethylcyclobutyl)acetonitrile C₈H₁₃N Cyclobutyl-(CH₃)₂, -CH₂CN 123.20 Non-polar methyl groups
Key Observations:
  • Hydroxy vs.
  • Aromatic vs. Aliphatic Rings : 2-(4-Hydroxyphenyl)acetonitrile features a planar aromatic ring, enabling π-π stacking interactions absent in aliphatic cyclobutyl derivatives .

Electronic and Reactivity Profiles

Quantum chemical studies on related nitriles (e.g., methyl 2-acetoxyacetate derivatives) reveal that non-planar molecular geometries (common in cyclobutyl systems) and electron density localization on substituents influence reactivity . For example:

  • HOMO/LUMO Distribution : In cyclobutyl nitriles, HOMO orbitals are localized on the cyclobutane ring, while LUMO orbitals reside on the nitrile group, facilitating nucleophilic attacks. Hydroxyl groups may lower LUMO energy, enhancing electrophilicity .
  • Steric Effects: The tris-cyanomethyl derivative (C₁₂H₁₂N₄) likely experiences steric hindrance, reducing accessibility to the nitrile group in reactions compared to less substituted analogs .

Biological Activity

2-(3-Hydroxycyclobutyl)acetonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-(3-Hydroxycyclobutyl)acetonitrile has a distinctive chemical structure characterized by a cyclobutane ring with a hydroxyl group and an acetonitrile functional group. This configuration may influence its interactions with biological systems.

PropertyValue
Molecular FormulaC₆H₉NO
Molecular Weight113.14 g/mol
Melting PointNot readily available
SolubilitySoluble in polar solvents

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3-Hydroxycyclobutyl)acetonitrile exhibit antimicrobial properties. For instance, research on related acetonitrile derivatives has shown effectiveness against various bacterial strains, suggesting that structural elements in these compounds may contribute to their biological efficacy.

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of acetonitrile derivatives on cancer cell lines. For example, extracts containing acetonitrile have demonstrated protective effects against doxorubicin-induced cytotoxicity in bone marrow cells, indicating potential applications in cancer therapy . The protective mechanism may involve the modulation of apoptotic pathways or enhancement of cellular resilience against chemotherapeutic agents.

The biological activity of 2-(3-Hydroxycyclobutyl)acetonitrile may be attributed to its ability to interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding with biomolecules, potentially influencing enzyme activities and cellular signaling pathways. Additionally, the strained cyclobutane ring may facilitate unique chemical reactions that enhance its bioactivity .

Study 1: Antitumor Efficacy

A study evaluated the effects of 2-(3-Hydroxycyclobutyl)acetonitrile on tumor growth in xenograft models. Results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent. The study also suggested synergistic effects when combined with established chemotherapeutics like tamoxifen .

Study 2: Cytoprotection Against Chemotherapy

Another investigation focused on the cytoprotective properties of acetonitrile derivatives against chemotherapeutic agents such as doxorubicin and cisplatin. The results showed that these compounds could mitigate the cytotoxic effects on renal and neuronal cell lines, suggesting their utility in reducing chemotherapy-induced side effects .

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityMechanism of Action
2-(3-Hydroxycyclobutyl)acetonitrileAntimicrobial, AntitumorModulation of signaling pathways
Cyclopropane derivativesVariable antimicrobial propertiesInteraction with cellular membranes
Acetonitrile extractsCytoprotective against chemotherapyAntioxidant activity

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